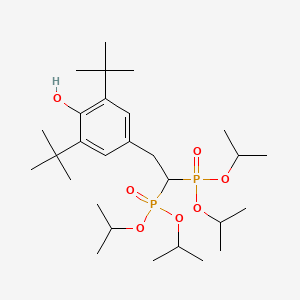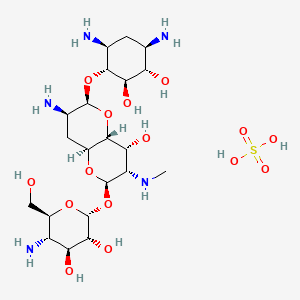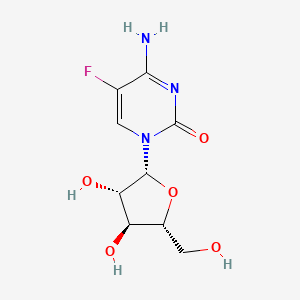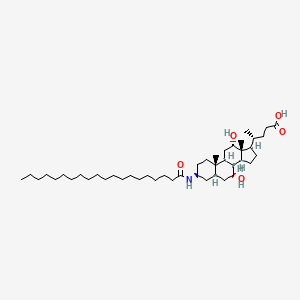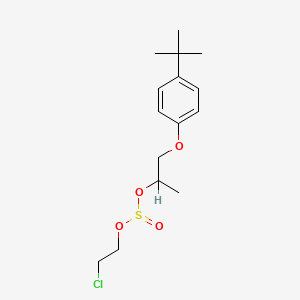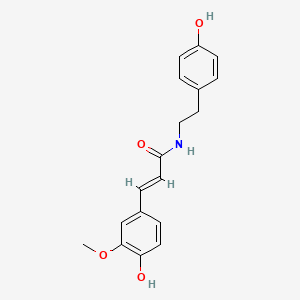
毛蕊花胺
描述
科学研究应用
N-反式-阿魏酰酪胺具有广泛的科学研究应用:
作用机制
N-反式-阿魏酰酪胺通过各种分子靶标和途径发挥其作用:
抗氧化活性: 它通过抑制活性氧的产生来清除自由基并减少氧化应激.
抗炎活性: 它通过抑制巨噬细胞中的 AP-1 和 JNK 信号通路来下调 COX-2 和 iNOS.
细胞毒性活性: 它通过诱导凋亡和抑制细胞增殖对癌细胞系表现出细胞毒性.
生化分析
Biochemical Properties
Moupinamide plays a significant role in biochemical reactions, particularly in the suppression of inflammatory responses. It interacts with enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes, specifically COX-I and COX-II . By inhibiting these enzymes, Moupinamide reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .
Cellular Effects
Moupinamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the expression of genes involved in inflammation and cell proliferation . Additionally, Moupinamide affects cell signaling pathways such as the PI3K-Akt and MAPK pathways, which are crucial for cell survival and proliferation . These interactions highlight the compound’s potential in regulating cellular functions and mitigating pathological conditions.
Molecular Mechanism
At the molecular level, Moupinamide exerts its effects through binding interactions with key biomolecules. It has a strong binding affinity for epidermal growth factor receptor (EGFR) and mitogen-activated protein kinase 1 (MAPK1) . These interactions lead to the inhibition of downstream signaling pathways, resulting in reduced cell proliferation and inflammation . Furthermore, Moupinamide’s ability to inhibit iNOS and COX enzymes underscores its role in modulating inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Moupinamide have been observed to change over time. The compound exhibits stability under controlled conditions, maintaining its bioactivity for extended periods . Degradation may occur under certain conditions, affecting its long-term efficacy. In vitro and in vivo studies have shown that prolonged exposure to Moupinamide can lead to sustained anti-inflammatory and anti-proliferative effects .
Dosage Effects in Animal Models
The effects of Moupinamide vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and anti-cancer activities without notable adverse effects . At higher doses, Moupinamide may induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Moupinamide is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its bioactivity. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve enzymes such as cytochrome P450 and transferases, which facilitate the conversion of Moupinamide into its active metabolites . The effects of Moupinamide on metabolic flux and metabolite levels are crucial for understanding its pharmacokinetics and pharmacodynamics.
Transport and Distribution
Within cells and tissues, Moupinamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its bioavailability and therapeutic efficacy. Moupinamide’s ability to cross cellular membranes and reach target sites is essential for its biological activity .
Subcellular Localization
Moupinamide’s subcellular localization plays a critical role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These mechanisms ensure that Moupinamide exerts its effects at the appropriate sites within the cell, enhancing its therapeutic potential .
准备方法
合成路线和反应条件
N-反式-阿魏酰酪胺可以通过酪胺 N-阿魏酰基转移酶催化的酶促反应合成。 这种酶促进了阿魏酰辅酶 A 和酪胺之间的反应,从而形成 N-反式-阿魏酰酪胺和辅酶 A . 反应条件通常需要维持最佳 pH 值和温度以确保酶活性。
工业生产方法
N-反式-阿魏酰酪胺的工业生产涉及从植物来源如大麻中提取。 提取过程包括使用氯仿、二氯甲烷、乙酸乙酯、DMSO 和丙酮等溶剂进行溶剂萃取 . 然后使用色谱技术纯化提取的化合物,以达到高纯度水平。
化学反应分析
反应类型
N-反式-阿魏酰酪胺会发生各种化学反应,包括:
常用试剂和条件
这些反应中使用的常用试剂包括过氧化氢(用于氧化应激研究)和各种溶剂,如 DMSO 和甲醇,用于溶解 . 反应通常在受控的温度和 pH 条件下进行,以确保最佳活性。
形成的主要产物
相似化合物的比较
N-反式-阿魏酰酪胺在结构上类似于其他酚类化合物,如 N-反式-香豆酰酪胺和 N-反式-阿魏酰辛胺 . 它以其强大的抗氧化和抗炎特性以及其抑制黑色素生成的能力(比曲酸更有效)而独树一帜 .
类似化合物列表
- N-反式-香豆酰酪胺
- N-反式-阿魏酰辛胺
- 5,7-二羟基-8-甲氧基黄酮
- (3S)-3,5,4'-三羟基-7-甲氧基-6-甲基同黄烷酮
属性
IUPAC Name |
(E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-23-17-12-14(4-8-16(17)21)5-9-18(22)19-11-10-13-2-6-15(20)7-3-13/h2-9,12,20-21H,10-11H2,1H3,(H,19,22)/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNNKDMSXVRADT-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)NCCC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30904143 | |
| Record name | Feruloyltyramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Moupinamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029365 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
66648-43-9, 65646-26-6 | |
| Record name | N-trans-Feruloyltyramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66648-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Feruloyltyramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065646266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-trans-Feruloyltramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066648439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Feruloyltyramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-TRANS-FERULOYLTRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC99S6JM5Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Moupinamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029365 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
144.5 - 145 °C | |
| Record name | Moupinamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029365 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



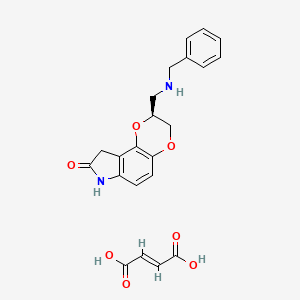
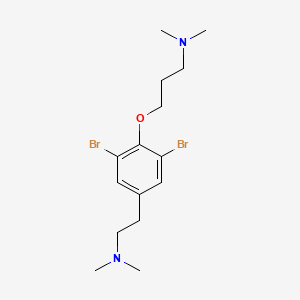
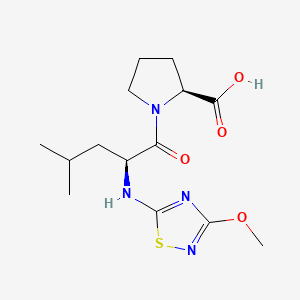
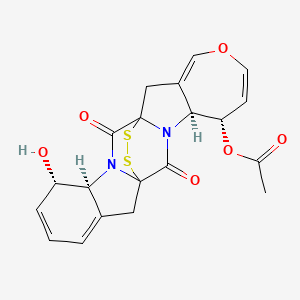
![(6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol](/img/structure/B1665148.png)
